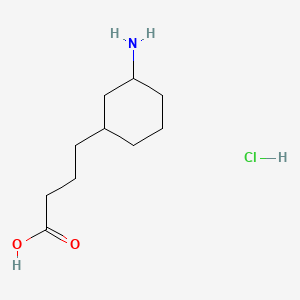![molecular formula C7H14N2O B13506452 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a bicyclo[2.1.1]hexane core, which is known for its rigidity and strain, making it an intriguing subject for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient and modular construction of the bicyclic core. The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the need for specialized photochemical equipment. advancements in photochemistry and the development of more efficient and scalable synthetic routes have made it possible to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine exerts its effects is primarily through its interaction with specific molecular targets. The rigid and strained structure of the compound allows it to fit into binding sites that are otherwise inaccessible to more flexible molecules. This unique interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a bioisostere for phenyl groups.
Bicyclo[2.2.1]heptane: Another rigid bicyclic compound with applications in medicinal chemistry.
Uniqueness
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine stands out due to its unique combination of an aminomethyl group and a methyl group on the bicyclic core. This specific arrangement provides distinct chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C7H14N2O/c1-5-7(9)2-6(3-7,4-8)10-5/h5H,2-4,8-9H2,1H3 |
Clave InChI |
BQLKPBGRHVTMOD-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CC(C2)(O1)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13506370.png)
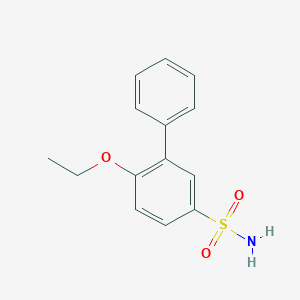
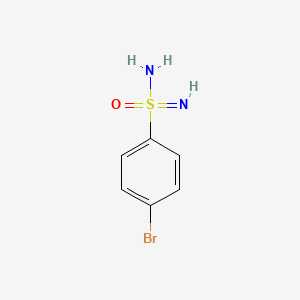
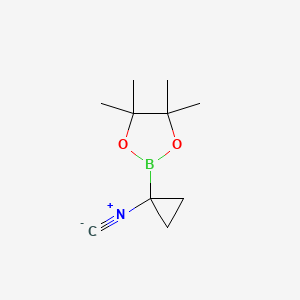
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
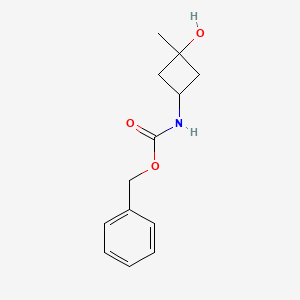
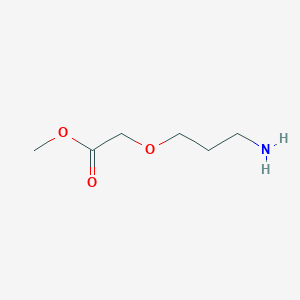
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
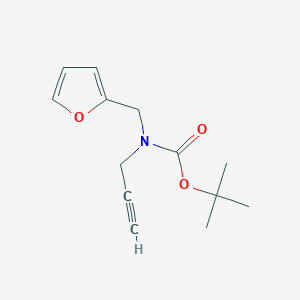
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
